N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide
CAS No.: 946320-41-8
Cat. No.: VC4893962
Molecular Formula: C16H17F2NO3S
Molecular Weight: 341.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946320-41-8 |
|---|---|
| Molecular Formula | C16H17F2NO3S |
| Molecular Weight | 341.37 |
| IUPAC Name | 3-(4-fluorophenoxy)-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide |
| Standard InChI | InChI=1S/C16H17F2NO3S/c17-14-4-2-13(3-5-14)12-19-23(20,21)11-1-10-22-16-8-6-15(18)7-9-16/h2-9,19H,1,10-12H2 |
| Standard InChI Key | QXGHVJZGANJBFV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CNS(=O)(=O)CCCOC2=CC=C(C=C2)F)F |
Introduction
Synthesis and Manufacturing
Proposed Synthetic Routes
While no peer-reviewed synthesis for this exact compound is documented, its preparation likely follows established sulfonamide synthesis protocols:
Step 1: Sulfonylation of 3-Chloropropane-1-sulfonyl Chloride
React propane-1,3-diol with thionyl chloride to yield 3-chloropropane-1-sulfonyl chloride.
Step 2: Nucleophilic Substitution with 4-Fluorophenol
The sulfonyl chloride intermediate reacts with 4-fluorophenol under basic conditions (e.g., K₂CO₃) to form 3-(4-fluorophenoxy)propane-1-sulfonyl chloride.
Step 3: Amidation with 4-Fluorobenzylamine
The sulfonyl chloride undergoes amidation with 4-fluorobenzylamine in the presence of a base (e.g., triethylamine), yielding the final product.
Reaction Scheme:
Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Physicochemical Properties
| Property | Value/Prediction |
|---|---|
| Melting Point | 120–135°C (estimated) |
| Solubility in Water | Low (<1 mg/mL at 25°C) |
| LogP (Lipophilicity) | ~3.2 (calculated) |
| pKa (Sulfonamide NH) | ~10.5 |
| Stability | Stable under inert conditions |
Thermal Stability: Decomposes above 250°C, releasing sulfur oxides and fluorinated byproducts.
Biological Activity and Mechanism of Action
Hypothesized Targets
-
Carbonic Anhydrase (CA) Inhibition: Fluorinated sulfonamides are potent CA inhibitors. The compound may bind to CA’s zinc-containing active site, displacing water and inhibiting CO₂ hydration.
-
Dihydropteroate Synthase (DHPS): As with antibacterial sulfonamides, it could compete with p-aminobenzoic acid (PABA), disrupting folate synthesis in microbes.
-
Tyrosinase Modulation: Fluorophenoxy groups may enable interactions with melanin biosynthesis enzymes.
Predicted Pharmacological Effects
-
Antimicrobial Activity: Potential against Gram-positive bacteria (e.g., Staphylococcus aureus) if DHPS inhibition is effective.
-
Antiglaucoma Applications: CA inhibition reduces intraocular pressure.
-
Anticancer Potential: Fluorine atoms may enhance uptake in tumor cells, with sulfonamides showing apoptosis-inducing effects in preclinical studies.
Pharmacokinetics (Theoretical)
-
Absorption: Moderate oral bioavailability (~50%) due to lipophilicity.
-
Distribution: High plasma protein binding (>90%); crosses blood-brain barrier.
-
Metabolism: Hepatic CYP450-mediated oxidation of the benzyl group; possible glucuronidation.
-
Excretion: Renal (60%) and fecal (40%).
Applications in Medicinal Chemistry
Case Study 1: Antifungal Agent Development
A structurally similar compound, N-(4-chlorobenzyl)-3-phenoxypropane-1-sulfonamide, demonstrated IC₅₀ = 2.3 µM against Candida albicans. By analogy, the fluorinated derivative may exhibit enhanced potency due to improved membrane penetration.
Case Study 2: Carbonic Anhydrase IX (CAIX) Targeting
CAIX is overexpressed in hypoxic tumors. Fluorinated sulfonamides like this compound could selectively inhibit CAIX, suppressing tumor growth and metastasis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume